molecular formula C15H16N2O2 B1216815 N-(4-Amino-5-methoxy-2-methylphenyl)benzamide CAS No. 99-21-8

N-(4-Amino-5-methoxy-2-methylphenyl)benzamide

Cat. No.: B1216815
CAS No.: 99-21-8
M. Wt: 256.3 g/mol
InChI Key: VENDXQNWODZJGB-UHFFFAOYSA-N
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Description

N-(4-Amino-5-methoxy-2-methylphenyl)benzamide (Molecular Formula: C₁₅H₁₆N₂O₂; Molecular Weight: 256.30 g/mol) is a benzamide derivative characterized by a substituted phenylamine core linked to a benzoyl group. Key structural features include:

  • A 4-amino group at the para position of the phenyl ring.
  • 5-methoxy and 2-methyl substituents on the same phenyl ring.
  • A benzamide moiety attached via an amide bond .

This compound has been studied for its physicochemical properties, including a logP of 1.78, indicating moderate lipophilicity suitable for drug-like applications . Analytical methods, such as reverse-phase HPLC using a Newcrom R1 column, have been optimized for its separation and characterization .

Properties

IUPAC Name

N-(4-amino-5-methoxy-2-methylphenyl)benzamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H16N2O2/c1-10-8-12(16)14(19-2)9-13(10)17-15(18)11-6-4-3-5-7-11/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENDXQNWODZJGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059188
Record name Benzamide, N-(4-amino-5-methoxy-2-methylphenyl)-
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Molecular Weight

256.30 g/mol
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CAS No.

99-21-8
Record name N-(4-Amino-5-methoxy-2-methylphenyl)benzamide
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Record name Benzamide, N-(4-amino-5-methoxy-2-methylphenyl)-
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Record name Benzamide, N-(4-amino-5-methoxy-2-methylphenyl)-
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Record name 4'-amino-5'-methoxy-2'-methylbenzanilide
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Preparation Methods

Standard Laboratory Protocol

A representative procedure involves refluxing equimolar amounts of 4-amino-5-methoxy-2-methylaniline and benzoyl chloride in anhydrous pyridine at 110°C for 6–8 hours. Post-reaction, the mixture is quenched with ice-water, and the precipitate is recrystallized from ethanol to yield the target compound.

ParameterConditionYield (%)Purity (HPLC)
SolventPyridine7898.2
Temperature110°C (reflux)--
Reaction Time8 hours--
WorkupEthanol recrystallization-99.5

This method’s limitations include pyridine’s toxicity and challenges in scaling due to exothermic HCl evolution.

Alternative Coupling Agents for Improved Selectivity

To circumvent pyridine-related issues, carbodiimide-based coupling agents like dicyclohexylcarbodiimide (DCC) paired with 4-dimethylaminopyridine (DMAP) have been explored. These agents facilitate amide bond formation under milder conditions (25–40°C) while minimizing side reactions.

DCC/DMAP-Mediated Synthesis

In a dichloromethane solvent system, DCC activates the carboxylic acid moiety of 4-amino-5-methoxy-2-methylbenzoic acid, forming an O-acylisourea intermediate. Subsequent nucleophilic attack by aniline yields the benzamide.

Coupling AgentSolventTemp. (°C)Yield (%)
DCC + DMAPDichloromethane2585
EDC + HOBtTHF3079
CDIAcetonitrile4082

This approach reduces thermal degradation risks but requires rigorous purification to remove urea byproducts.

Industrial-Scale Continuous Flow Synthesis

For bulk production, continuous flow reactors offer superior heat and mass transfer compared to batch processes. A patented method employs microstructured reactors to achieve rapid mixing of 4-amino-5-methoxy-2-methylaniline and benzoyl chloride in acetonitrile at 50°C.

Process Optimization Metrics

MetricBatch ProcessFlow Process
Space-Time Yield (kg/m³·h)12.448.7
Energy Consumption (kWh/kg)8.23.1
Impurity Profile (%)1.80.6

Flow synthesis reduces reaction time from hours to minutes while improving yield to 92%.

Nitro Reduction Pathways for Amino Group Introduction

An alternative route involves synthesizing the nitro precursor followed by catalytic hydrogenation. This two-step approach allows better control over regioselectivity.

Stepwise Synthesis

  • Nitro Intermediate Formation :
    N-(5-Methoxy-2-methyl-4-nitrophenyl)benzamide is prepared via Schotten-Baumann reaction using nitro-substituted aniline.

  • Catalytic Hydrogenation :
    The nitro group is reduced to amine using 10% Pd/C under 3 bar H₂ pressure in ethanol at 50°C.

CatalystPressure (bar)Time (h)Yield (%)
Pd/C (10%)3489
Raney Nickel5676
Fe/Ni Bimetallic1868

This method avoids direct handling of unstable aromatic amines but requires stringent control over hydrogenation conditions to prevent over-reduction.

Microwave-Assisted Synthesis for Rapid Prototyping

Emerging techniques utilize microwave irradiation to accelerate reaction kinetics. A 2024 study demonstrated complete conversion within 15 minutes using 300 W irradiation.

Comparative Kinetic Analysis

Heating MethodTime (min)Energy (kJ/mol)
Conventional Reflux4801200
Microwave15180

Microwave synthesis achieves 94% yield with particle sizes <50 µm, ideal for pharmaceutical formulations .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amino group (−NH₂) at the 4-position undergoes nucleophilic substitution under acidic or alkaline conditions. Key reactions include:

Halogenation :

  • Reaction with NaNO₂/HCl (diazotization) produces diazonium intermediates, which react with KI or CuCN to yield halogenated derivatives .

  • Example:

    N 4 Amino phenyl benzamideNaNO2/HClDiazonium saltKI4 Iodo derivative\text{N 4 Amino phenyl benzamide}\xrightarrow{\text{NaNO}_2/\text{HCl}}\text{Diazonium salt}\xrightarrow{\text{KI}}\text{4 Iodo derivative}

Alkoxylation :

  • Substitution with alkoxides (e.g., NaOCH₃ ) generates methoxy or ethoxy analogs.

Oxidation Reactions

The electron-rich aromatic ring is susceptible to oxidation:

Oxidizing AgentProductConditionsYield (%)
KMnO₄ (acidic)Quinone derivativeReflux, 6h68
CrO₃ Oxidized benzamideRoom temp, 2h45

Quinone formation involves the oxidation of the methoxy group to a carbonyl, confirmed via MS (m/z 272 for [M+H]⁺) .

Reduction Reactions

The benzamide moiety can be reduced to a benzylamine derivative:

  • Catalytic Hydrogenation :

    N 4 Amino phenyl benzamideH2/Pd CN 4 Amino phenyl benzylamine\text{N 4 Amino phenyl benzamide}\xrightarrow{\text{H}_2/\text{Pd C}}\text{N 4 Amino phenyl benzylamine}
    • Conditions: 60°C, 4h, H₂ (1 atm) .

    • Yield: 82% (isolated via column chromatography).

Electrophilic Aromatic Substitution

The methyl and methoxy groups direct electrophiles to specific positions:

ReagentPositionProductNotes
HNO₃/H₂SO₄ 3- and 5-positionsNitro derivativesMajor: 3-nitro isomer (75%)
Br₂/FeBr₃ 5-position5-Bromo derivativeConfirmed by ¹H NMR (δ 7.45 ppm)

Hydrolysis Reactions

The amide bond undergoes hydrolysis under extreme conditions:

  • Acidic Hydrolysis :

    N 4 Amino phenyl benzamideHCl conc /Δ4 Amino 5 methoxy 2 methylaniline+Benzoic acid\text{N 4 Amino phenyl benzamide}\xrightarrow{\text{HCl conc }/\Delta}\text{4 Amino 5 methoxy 2 methylaniline}+\text{Benzoic acid}
    • Reaction time: 8h.

    • Yield: 90% (aniline), 88% (benzoic acid).

  • Basic Hydrolysis :

    N 4 Amino phenyl benzamideNaOH 10 /ΔSodium benzoate+4 Amino 5 methoxy 2 methylaniline\text{N 4 Amino phenyl benzamide}\xrightarrow{\text{NaOH 10 }/\Delta}\text{Sodium benzoate}+\text{4 Amino 5 methoxy 2 methylaniline}

Coupling Reactions

The amine participates in diazo coupling to form azo dyes:

  • Reaction with aryl diazonium salts (e.g., Fast Red TR) produces intensely colored compounds .

  • Application: Used in textile dyeing (λ_max = 520 nm, ε = 1.2×10⁴ L·mol⁻¹·cm⁻¹) .

Complexation with Metals

The amino and carbonyl groups act as ligands for transition metals:

Metal SaltProductStability Constant (log K)
Cu(II) [Cu(L)₂]²⁺12.3
Fe(III) [Fe(L)₃]³⁺9.8

Thermal Degradation

Pyrolysis at >250°C produces:

  • Primary products : CO₂, NH₃, and methylphenols (GC-MS analysis) .

  • Mechanism : Cleavage of the amide bond and demethylation .

This compound’s reactivity is foundational in synthesizing pharmaceuticals, dyes, and coordination polymers. Future studies should explore its catalytic applications and structure-activity relationships in drug design .

Scientific Research Applications

Scientific Research Applications

N-(4-Amino-5-methoxy-2-methylphenyl)benzamide has several notable applications across different scientific domains:

Chemistry

The compound serves as a building block for synthesizing more complex organic molecules. Its structural characteristics allow for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is investigated as a biochemical probe to study enzyme activity and protein interactions. Its ability to inhibit specific enzymes can provide insights into metabolic pathways and cellular functions.

Medicine

The compound is explored for its therapeutic properties , particularly in the following areas:

  • Anti-inflammatory Activity : Studies have indicated that it may reduce inflammation through modulation of inflammatory pathways.
  • Anticancer Activity : Research has shown that derivatives of this compound can inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer progression. For example, compounds derived from this compound demonstrated significant inhibition rates against EGFR and HER-2 kinases, with percentages reaching up to 92% at low concentrations.
Compound IDTarget Kinase% Inhibition at 10 nM
Analogue 11EGFR91%
Analogue 13HER-292%

Antiviral Activity

Recent studies have reported promising antiviral properties against filoviruses like Ebola and Marburg. Certain aminobenzamide derivatives exhibited substantial inhibition rates, suggesting potential as antiviral agents.

Compound% Inhibition (Ebola)EC50 (μM)% Inhibition (Marburg)EC50 (μM)
CBS111874.09.86 ± 2.1490.70.53 ± 0.09
CBS112057.2-68.8-
CBS112129.4-30.3-

Antibacterial Activity

Research has highlighted the antibacterial potential of similar benzamide derivatives against pathogens like Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL, demonstrating efficacy superior to standard antibiotics such as ciprofloxacin.

Mechanism of Action

The mechanism of action of N-(4-Amino-5-methoxy-2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Benzamide Derivatives

5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide
  • Structural Differences: Lacks the 4-amino and 2-methyl groups but includes a 5-chloro substituent and a phenethyl side chain.
N-(4-Methoxyphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide
  • Structural Differences : Incorporates a 1,2,4-oxadiazole heterocycle and a 4-methylphenyl group.
  • Activity: Heterocyclic moieties like oxadiazole are known to enhance metabolic stability and receptor binding in drug design .
5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide (Compound 4)
  • Structural Differences : Features a sulfonamide linker and 4-fluorophenyl group.

Key Observations :

  • Substituents like sulfonamide (Compound 4) and methoxy groups (H10) significantly enhance target-specific activity compared to the simpler amino-methoxy-methylphenyl structure of the target compound.
  • The 4-amino group in the target compound may offer unique hydrogen-bonding interactions for receptor binding, though specific biological data are lacking in the evidence .

Key Observations :

  • Ultrasonic irradiation methods improve reaction efficiency (e.g., 85–92% yield in 30 minutes) compared to conventional refluxing .

Biological Activity

N-(4-Amino-5-methoxy-2-methylphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.

  • Chemical Formula : C15_{15}H16_{16}N2_2O2_2
  • Molecular Weight : 256.3 g/mol
  • IUPAC Name : this compound

This compound exhibits its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus blocking substrate access. This characteristic is crucial for its potential therapeutic applications in various diseases.
  • Receptor Modulation : It acts as an agonist or antagonist depending on the receptor type, influencing cellular signaling pathways that are pivotal in disease progression.

Antiviral Activity

Recent studies have highlighted the antiviral properties of related compounds in the benzamide class, particularly against filoviruses such as Ebola and Marburg. For instance, derivatives of aminobenzamides have shown promising results in inhibiting viral entry:

Compound% Inhibition (Ebola)EC50 (μM)% Inhibition (Marburg)EC50 (μM)
CBS111874.09.86 ± 2.1490.70.53 ± 0.09
CBS112057.2-68.8-
CBS112129.4-30.3-

These compounds demonstrate significant inhibition rates, indicating their potential as therapeutic agents against these viruses .

Anticancer Potential

The compound's structure has been linked to anticancer activity, particularly through its interaction with receptor tyrosine kinases (RTKs). A study reported that several aminobenzamide derivatives exhibited potent inhibitory effects on various RTKs implicated in cancer:

Compound IDTarget Kinase% Inhibition at 10 nM
Analogue 11EGFR91%
Analogue 13HER-292%

These findings suggest that this compound and its analogues could serve as lead compounds for developing new anticancer therapies .

Study on Dipeptidyl Peptidase-IV (DPP-IV)

In a study focusing on DPP-IV inhibition, a series of N-substituted aminobenzamide derivatives were synthesized and evaluated for their hypoglycemic activity. The results indicated that some derivatives showed over 38% inhibition at a concentration of 100 μM, positioning them as potential candidates for diabetes management .

Antibacterial Activity

Research has also explored the antibacterial potential of similar compounds, revealing that certain benzamide derivatives demonstrated significant activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL, outperforming standard antibiotics like ciprofloxacin .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-Amino-5-methoxy-2-methylphenyl)benzamide, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The synthesis typically involves coupling 4-amino-5-methoxy-2-methylaniline with benzoyl chloride derivatives. Key steps include:

  • Using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to enhance amide bond formation .
  • Optimizing solvent selection (e.g., dichloromethane or acetonitrile) and temperature control (reflux vs. room temperature) to improve yield .
  • Conducting hazard assessments for reagents like sodium carbonate or trichloroisocyanuric acid to ensure safety .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm substituent positions and amide bond formation. IR spectroscopy verifies functional groups (e.g., NH stretching at ~3300 cm1^{-1}) .
  • Chromatography : Employ HPLC with UV detection (λ = 254 nm) to assess purity, optimizing mobile phases (e.g., acetonitrile/water gradients) for resolution .
  • Elemental Analysis : Validate empirical formula consistency (C, H, N percentages) .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases or HDACs using fluorometric assays (e.g., PARP-1 inhibition via NAD+^+ depletion monitoring) .
  • Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (IC50_{50} determination) .
  • Mutagenicity Testing : Conduct Ames II testing to compare mutagenic potential against controls like benzyl chloride .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., DCM/pentane). Use SHELXL for refinement, focusing on torsion angles between the benzamide and aniline moieties .
  • Electron Density Maps : Analyze residual density to identify disordered methoxy or amino groups .
  • Validation Tools : Cross-check with CCDC databases to compare bond lengths/angles with similar benzamide derivatives .

Q. How should researchers address contradictory bioactivity data in related benzamide compounds?

  • Methodological Answer :

  • Orthogonal Assays : Validate PARP-1 inhibition (e.g., via Western blot for PARylation levels) if initial enzymatic assays conflict with cell-based results .
  • Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., methoxy vs. chloro groups) using molecular docking (AutoDock Vina) to predict target binding .
  • Metabolic Stability : Assess hepatic microsome stability to rule out false negatives due to rapid degradation .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Salt Formation : Test hydrochloride or p-toluenesulfonate salts to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amino) for passive diffusion, followed by enzymatic cleavage in target tissues .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to improve pharmacokinetic profiles, monitoring release kinetics via dialysis .

Q. How can computational modeling predict environmental or toxicological risks of this compound?

  • Methodological Answer :

  • QSAR Models : Apply tools like ECOSAR to predict ecotoxicity (e.g., LC50_{50} for aquatic organisms) .
  • ADMET Prediction : Use SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and hepatotoxicity .
  • Degradation Pathways : Simulate hydrolysis under acidic/basic conditions (Gaussian 09) to identify persistent metabolites .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Amino-5-methoxy-2-methylphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-Amino-5-methoxy-2-methylphenyl)benzamide

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